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molecular formula C13H14ClN3O B8716332 1-(4-Chlorophthalazin-1-yl)piperidin-3-ol

1-(4-Chlorophthalazin-1-yl)piperidin-3-ol

Cat. No. B8716332
M. Wt: 263.72 g/mol
InChI Key: VRUVBSDTVSBPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560551B2

Procedure details

A resealable pressure bottle was charged with potassium carbonate (273 mg, 2.0 mmol), 1,4-dichlorophthalazine (590 mg, 3.0 mmol), piperidin-3-ol (200 mg, 2.0 mmol) and methylsulfinylmethane (10 mL, 0.2M). The vessel was sealed and the mixture stirred at 90° C. for 24 hrs. Next day the reaction was cooled to RT and diluted with 5 ml of DMSO. The solution was purified by Gilson reverse phase liquid chromatography (10% to 90% CH3CN/H2O/0.1% TFA) to afford 1-(4-chlorophthalazin-1-yl)piperidin-3-ol. MS m/z=264 [M+1]+. Calculated for C13H14ClN3O: 263.7.
Quantity
273 mg
Type
reactant
Reaction Step One
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Cl[C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]([Cl:18])=[N:10][N:9]=1.[NH:19]1[CH2:24][CH2:23][CH2:22][CH:21]([OH:25])[CH2:20]1>CS(C)=O>[Cl:18][C:11]1[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:8]([N:19]2[CH2:24][CH2:23][CH2:22][CH:21]([OH:25])[CH2:20]2)=[N:9][N:10]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
273 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
590 mg
Type
reactant
Smiles
ClC1=NN=C(C2=CC=CC=C12)Cl
Name
Quantity
200 mg
Type
reactant
Smiles
N1CC(CCC1)O
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 90° C. for 24 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
Next day the reaction was cooled to RT
CUSTOM
Type
CUSTOM
Details
The solution was purified by Gilson reverse phase liquid chromatography (10% to 90% CH3CN/H2O/0.1% TFA)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=NN=C(C2=CC=CC=C12)N1CC(CCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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